3-Butoxypiperidine

説明

BenchChem offers high-quality 3-Butoxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butoxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

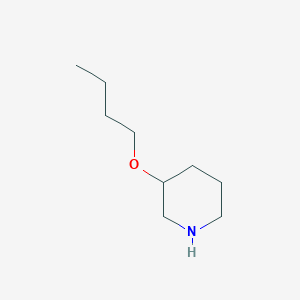

Structure

3D Structure

特性

IUPAC Name |

3-butoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-3-7-11-9-5-4-6-10-8-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTCSRKIJRCDCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655708 | |

| Record name | 3-Butoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946725-65-1 | |

| Record name | 3-Butoxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946725-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigating the In Vitro Mechanism of Action of 3-Butoxypiperidine: A Hypothetical Framework for Target Deconvolution

An In-Depth Technical Guide

Abstract: The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of neuroactive compounds.[1] 3-Butoxypiperidine, an N-unsubstituted piperidine with an alkoxy modification, represents a simple yet intriguing chemical entity whose pharmacological profile is not extensively documented in public literature. This guide presents a hypothetical, yet scientifically rigorous, framework for the in vitro characterization of its mechanism of action. Drawing from the known pharmacology of related piperidine derivatives, we postulate that 3-butoxypiperidine may interact with key central nervous system targets, namely sigma receptors and/or N-methyl-D-aspartate (NMDA) receptors.[2][3] This document provides experienced researchers with a comprehensive, step-by-step strategy to elucidate this compound's primary biological targets and functional activity, complete with detailed experimental protocols, data interpretation guidelines, and the causal logic behind methodological choices.

Introduction and Rationale

The piperidine ring's conformational flexibility allows it to present substituents in precise three-dimensional orientations, making it an ideal scaffold for interacting with complex protein targets. While numerous substituted piperidines have been developed as potent analgesics, antipsychotics, and channel blockers, the specific biological activities of 3-butoxypiperidine remain to be characterized.[4][5] The presence of a basic nitrogen atom and a moderately lipophilic butoxy group suggests potential interactions with transmembrane proteins, such as G-protein coupled receptors (GPCRs) or ion channels.

Given the lack of specific literature on 3-butoxypiperidine, our investigative approach is guided by inference from structurally analogous compounds. Two prominent targets for simple piperidine derivatives are the sigma-1 receptor (S1R), an intracellular chaperone protein, and the NMDA receptor, a glutamate-gated ion channel.[2][3] This guide will therefore focus on a dual-hypothesis approach to systematically test for interactions with these two high-probability targets.

Hypothesis I: 3-Butoxypiperidine as a Sigma-1 Receptor Modulator

The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface that modulates a variety of cellular functions, including calcium signaling and cellular stress responses.[6] Many known S1R ligands, such as (+)-pentazocine and (+)-3-PPP, feature a core piperidine ring.[2][7] We hypothesize that 3-butoxypiperidine may bind to and modulate S1R activity.

Experiment 1: S1R Radioligand Binding Assay

The foundational experiment is to determine if 3-butoxypiperidine binds to the S1R and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose.

Causality Behind Experimental Choices:

-

Radioligand: We use -pentazocine, a high-affinity and selective radioligand for the S1R, to label the target sites.[8]

-

Tissue Source: Guinea pig brain homogenates are used as they provide a high density of S1R, ensuring a robust signal.

-

Non-Specific Binding: Haloperidol, a high-affinity S1R ligand, is used at a high concentration (e.g., 10 µM) to define non-specific binding—the portion of radioligand signal that is not displaced and therefore not bound to the S1R. This is a critical control for data integrity.

Detailed Protocol:

-

Membrane Preparation: Homogenize fresh guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Collect the supernatant and centrifuge at 30,000 x g for 30 min at 4°C to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of membrane homogenate (final protein concentration ~100 µ g/well ).

-

50 µL of -pentazocine (final concentration ~2 nM).

-

25 µL of 3-butoxypiperidine at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle for total binding.

-

For non-specific binding (NSB) wells, add 25 µL of 10 µM Haloperidol.

-

-

Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation.

-

Harvesting: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percent inhibition of specific binding against the log concentration of 3-butoxypiperidine. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Hypothetical S1R Binding Affinity

| Compound | Target | Radioligand | Kᵢ (nM) |

| 3-Butoxypiperidine | Sigma-1 Receptor | -pentazocine | 125 |

| Haloperidol (Control) | Sigma-1 Receptor | -pentazocine | 3.5 |

Visualization: Radioligand Binding Workflow

Caption: Workflow for a competitive radioligand binding assay.

Hypothesis II: 3-Butoxypiperidine as an NMDA Receptor Antagonist

NMDA receptors are critical for synaptic plasticity, but their overactivation leads to excitotoxicity, a key process in neurodegenerative diseases.[9] Several piperidine-containing compounds, such as phencyclidine (PCP) and 3-((+/-)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), are well-known NMDA receptor antagonists.[3][10][11] We hypothesize that 3-butoxypiperidine may non-competitively block the NMDA receptor ion channel.

Experiment 2: Whole-Cell Patch-Clamp Electrophysiology

To assess functional inhibition of the NMDA receptor, whole-cell patch-clamp is the definitive technique. It allows for direct measurement of ion flow through the channel in response to agonist application.

Causality Behind Experimental Choices:

-

Cell System: Primary cortical neurons or HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A) are used. These provide a robust and reproducible source of NMDA receptors.[12]

-

Agonists: Both glutamate (the endogenous agonist) and glycine (a required co-agonist) are used to activate the receptor.[12]

-

Voltage Clamp: Cells are voltage-clamped at a negative potential (e.g., -70 mV) to maintain a driving force for cation influx. The Mg²⁺ block, which is voltage-dependent, is typically removed by using a Mg²⁺-free external solution to isolate the effect of the test compound.[12]

Detailed Protocol:

-

Cell Culture: Plate primary cortical neurons or transfected HEK293 cells on glass coverslips and culture for 5-10 days.

-

Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope. Perfuse with an external solution (containing NaCl, KCl, CaCl₂, glucose, HEPES, pH 7.4) and a co-agonist (10 µM glycine).

-

Patching: Using a glass micropipette filled with an internal solution, form a gigaseal with a target cell and rupture the membrane to achieve the whole-cell configuration. Clamp the cell's voltage at -70 mV.

-

Agonist Application: Apply a solution containing 100 µM NMDA + 10 µM glycine for 2-3 seconds to evoke an inward current. Establish a stable baseline response.

-

Compound Application: Perfuse the cell with 3-butoxypiperidine at a specific concentration for 2-3 minutes.

-

Test for Inhibition: While still in the presence of the compound, re-apply the NMDA/glycine solution and measure the resulting current.

-

Washout & Analysis: Wash out the compound and ensure the NMDA-evoked current returns to baseline. Repeat steps 5-6 for a range of concentrations to generate a dose-response curve and calculate the IC₅₀.

Data Presentation: Hypothetical NMDA Receptor Inhibition

| Parameter | Value |

| Cell Type | Rat Primary Cortical Neurons |

| Agonists | 100 µM NMDA + 10 µM Glycine |

| Holding Potential | -70 mV |

| IC₅₀ of 3-Butoxypiperidine | 5.2 µM |

Visualization: NMDA Receptor Signaling and Patch-Clamp Workflow

Caption: Simplified NMDA receptor signaling pathway.

Caption: Workflow for a whole-cell patch-clamp experiment.

Conclusion and Future Directions

This guide outlines a targeted, hypothesis-driven strategy for the initial characterization of 3-butoxypiperidine's in vitro mechanism of action. By systematically evaluating its interaction with the high-probability sigma-1 and NMDA receptors, researchers can efficiently determine if it engages these key neurological targets. Positive results from these assays—a significant binding affinity (Ki) at the S1R or a potent functional block (IC₅₀) of NMDA currents—would provide a strong foundation for its classification as a novel neuromodulator.

Should these initial hypotheses prove negative, a broader screening approach would be warranted. This could include evaluating its activity at other common piperidine targets, such as opioid receptors, dopamine transporters, or acetylcholinesterase, as well as general cytotoxicity screening against various cell lines.[4][13][14] The logical progression of in vitro assays detailed herein provides a robust and efficient pathway to deconvolve the molecular mechanism of this novel chemical entity.

References

- Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (2007). PubMed.

- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofol

- A Comparative Analysis of Piperidine Derivatives in Anticancer Research. Benchchem.

- Practical Applications of Piperidine Derivatives in Drug Discovery: Applic

- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025). MDPI.

- An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evalu

- Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.

- Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. (2003).

-

Synthesis and pharmacological evaluation of 3-[5-(aryl-[1][13][14]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. (2020). Semantic Scholar.

- Synthesis and Pharmacological Evalu

- [Summarizing Description of the Pharmacology of Budipine, a New 4,4-diphenylpiperidine Derivative Used in Parkinson Therapy (Author's Transl)]. PubMed.

- NMDA receptor. Wikipedia.

- (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. (1991). PubMed.

- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2024). MDPI.

- NMDA receptor antagonist. Wikipedia.

- (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo. (1989). PubMed.

- Sigma Receptors.

- Sigma Receptors.

- CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity. (1986). PubMed.

- Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. (2025). Semantic Scholar.

- The NMDA-receptor antagonist CPP abolishes neurogenic 'wind-up pain' after intrathecal administr

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Summarizing description of the pharmacology of budipine, a new 4,4-diphenylpiperidine derivative used in Parkinson therapy (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sigma Receptors [sigmaaldrich.com]

- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]

- 10. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. The NMDA-receptor antagonist CPP abolishes neurogenic 'wind-up pain' after intrathecal administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMDA receptor - Wikipedia [en.wikipedia.org]

- 13. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Pharmacokinetic Profiling of 3-Butoxypiperidine Derivatives: A Comprehensive Technical Guide

Executive Summary

The 3-butoxypiperidine scaffold (CAS 946725-65-1) has emerged as a highly privileged building block in modern medicinal chemistry[1]. It is frequently utilized in the design of central nervous system (CNS) therapeutics, such as thiazolylpiperazine derivatives targeting α -synucleopathies like Parkinson's disease[2], as well as systemic agents including matrix metalloprotease (MMP) inhibitors[3]. While the piperidine motif generally enhances druggability by improving metabolic stability and facilitating membrane transport[4], the addition of the lipophilic butoxy chain introduces specific pharmacokinetic (PK) variables. This whitepaper outlines the critical physicochemical properties, in vitro profiling workflows, and in vivo optimization strategies required to successfully develop 3-butoxypiperidine derivatives into viable clinical candidates.

Physicochemical Foundations & ADME Implications

The pharmacokinetic behavior of 3-butoxypiperidine derivatives is governed by a structural duality that must be carefully balanced during lead optimization:

-

The Piperidine Ring: Confers basicity to the molecule. At physiological pH (7.4), the basic amine allows the molecule to exist in an equilibrium between its water-soluble ionized form and its membrane-permeable neutral form[4].

-

The 3-Butoxy Chain: Enhances lipophilicity, which is critical for crossing the blood-brain barrier (BBB). However, this extended alkyl chain also increases the likelihood of nonspecific plasma protein binding and recognition by efflux transporters[5].

Table 1: Representative Physicochemical Properties of the Scaffold

| Property | Typical Value Range | ADME Implication |

| Molecular Weight | 157.25 g/mol [1] | Highly ligand-efficient; leaves ample room for functionalization while adhering to the Rule of 5. |

| LogP (Calculated) | 1.8 – 2.5 | Optimal for passive transcellular permeability and BBB penetration. |

| pKa (Basic Amine) | 9.2 – 9.8 | Ensures solubility in gastric fluid; dictates the ionized/unionized ratio in plasma. |

| Topological Polar Surface Area | ~21 Ų | Excellent for CNS penetration (ideally < 90 Ų for BBB crossing). |

In Vitro Pharmacokinetic Profiling Workflows

To ensure that 3-butoxypiperidine derivatives achieve therapeutic concentrations at their target sites without rapid clearance, a tiered in vitro profiling strategy is employed. The workflow transitions from basic physicochemical screening to complex cellular barrier models.

Caption: Tiered pharmacokinetic and ADME profiling workflow for 3-butoxypiperidine derivatives.

Detailed Experimental Protocol: MDCK-MDR1 Permeability Assay

Because many 3-butoxypiperidine derivatives are developed for CNS indications, assessing BBB permeability and P-glycoprotein (P-gp) efflux liability is paramount. The is the gold standard for this application. Causality: MDCK-MDR1 cells are specifically chosen over Caco-2 cells because they isolate P-gp mediated efflux without the confounding presence of multiple intestinal transporters, providing a more accurate model of the blood-brain barrier[6][7].

Step-by-Step Methodology (Self-Validating System)

-

Cell Culture & Seeding: Seed Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) onto semi-permeable polycarbonate inserts (e.g., Transwell, 0.33 cm²) at a density of ~60,000 cells/cm². Culture for 4–5 days to form a confluent polarized monolayer[8].

-

Monolayer Integrity Verification (Validation Step): Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Only wells exhibiting a TEER > 1,000 Ω·cm² are utilized to ensure tight junction integrity and rule out paracellular leakage[8]. A fluorescent paracellular marker (e.g., Lucifer Yellow) should be run in parallel.

-

Compound Dosing: Prepare the 3-butoxypiperidine test compound at 10 μM in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

-

Apical to Basolateral (A-B): Add compound to the apical chamber to measure passive permeability.

-

Basolateral to Apical (B-A): Add compound to the basolateral chamber to measure active efflux.

-

Control Validation: Run Prazosin or Digoxin as a positive P-gp substrate control to confirm transporter functionality[6][9].

-

-

Incubation & Sampling: Incubate the plates at 37°C for 60 minutes. Collect aliquots from the receiver chambers at predefined time points[6].

-

LC-MS/MS Quantification: Quench samples with ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000×g for 5 minutes and analyze the supernatant via LC-MS/MS[8].

-

Data Calculation: Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER ≥ 2.0 indicates that the derivative is a P-gp substrate, which may restrict brain penetration[6].

Metabolic Biotransformation & Clearance Mechanisms

While the piperidine ring itself demonstrates excellent metabolic stability[4][5], the 3-butoxy ether linkage and its extended aliphatic chain serve as primary "soft spots" for cytochrome P450 (CYP) mediated Phase I metabolism. The electron-withdrawing nature of the oxygen atom slightly reduces the basicity of the adjacent carbons, yet the terminal end of the chain remains highly susceptible to oxidation[5].

Primary Metabolic Pathways:

-

O-Dealkylation: CYP3A4-mediated cleavage of the ether bond, yielding piperidin-3-ol and butyraldehyde.

-

Aliphatic Hydroxylation: Oxidation primarily occurring at the ω or ω−1 position of the butoxy chain.

-

N-Oxidation / N-Dealkylation: Occurs at the piperidine nitrogen, heavily dependent on the specific N-substituent of the derivative.

Caption: Primary Phase I and Phase II metabolic biotransformation pathways of the 3-butoxypiperidine scaffold.

In Vivo Pharmacokinetics & Lead Optimization Strategies

Following in vitro validation, compounds are advanced to via cassette dosing to determine systemic clearance (Cl), volume of distribution (Vd), and half-life (t1/2)[8]. If a 3-butoxypiperidine derivative exhibits poor in vivo PK, structural interventions must be applied to the scaffold.

Table 2: Typical In Vivo PK Parameters & Optimization Strategies

| Parameter | Target Range | Optimization Strategy for the Scaffold |

| Clearance (Cl) | < 30 mL/min/kg | Block O-dealkylation by introducing steric hindrance (e.g., α -methyl groups) near the ether oxygen. |

| Volume of Distribution (Vd) | 1.5 – 5.0 L/kg | Modulate the basicity (pKa) of the piperidine nitrogen (e.g., via fluorination of the ring) to prevent excessive tissue trapping. |

| Half-life (t1/2) | 2 – 6 hours | Introduce terminal fluorine atoms to the butoxy chain to resist ω -aliphatic hydroxylation. |

| Bioavailability (F%) | > 40% | Formulate the derivative as a hydrochloride salt to enhance gastrointestinal dissolution[10]. |

Conclusion

The 3-butoxypiperidine scaffold offers an excellent balance of basicity and lipophilicity, making it a highly versatile pharmacophore for both CNS and systemic targets. By systematically profiling its permeability via MDCK-MDR1 assays and identifying metabolic soft spots through microsomal stability testing, drug development professionals can rationally design derivatives that achieve optimal pharmacokinetic exposure, bypass P-gp efflux, and maintain robust target engagement.

References

-

[10] NextSDS. 3-BUTOXYPIPERIDINE — Chemical Substance Information. NextSDS. URL: [Link]

-

[3] Google Patents. Aromatic sulfone hydroxamic acid metalloprotease inhibitor (EP1042290A1). URL:

-

[2] Google Patents. Thiazolylpiperazine derivatives (US8722681B2). URL:

-

[6] Evotec. MDCK-MDR1 Permeability Assay Protocol. Evotec. URL:[Link]

-

[4] National Institutes of Health (PubMed). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. NIH. URL:[Link]

-

[7] Creative Biolabs. MDCK Permeability. Creative Biolabs. URL:[Link]

-

[8] National Institutes of Health (PMC). Integrated Pharmacokinetic-Driven Approach to Screen Candidate Anticancer Drugs for Brain Tumor Chemotherapy. PMC. URL:[Link]

-

[9] Ovid. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid. URL:[Link]

Sources

- 1. 946725-65-1 | CAS DataBase [m.chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP1042290A1 - Aromatic sulfone hydroxamic acid metalloprotease inhibitor - Google Patents [patents.google.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 7. MDCK Permeability - Creative Biolabs [creative-biolabs.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. nextsds.com [nextsds.com]

The Compass of Affinity: A Technical Guide to the Receptor Binding of 3-Butoxypiperidine Analogues

Foreword: Navigating the Complex Landscape of CNS Receptor Pharmacology

In the intricate world of neuropharmacology, the piperidine scaffold stands as a cornerstone for the design of centrally active agents.[1][2] Its conformational flexibility and synthetic tractability have made it a privileged structure in the medicinal chemist's arsenal. This guide delves into a specific and promising subclass: 3-butoxypiperidine analogues. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of their receptor binding affinity, the methodologies to assess it, and the critical thinking behind these experimental choices. We will journey from the fundamental principles of ligand-receptor interactions to the nuanced interpretation of binding data, equipping you with the knowledge to navigate this exciting area of drug discovery.

The 3-Butoxypiperidine Scaffold: A Privileged Motif for CNS Targets

The 3-butoxypiperidine core offers a unique combination of a basic nitrogen atom, essential for interacting with acidic residues in receptor binding pockets, and a flexible butoxy group that can explore hydrophobic regions. This seemingly simple structure has proven to be a versatile starting point for developing ligands with significant affinity for a range of central nervous system (CNS) receptors, including dopamine, sigma, and serotonin receptors. The strategic modification of this scaffold allows for the fine-tuning of receptor selectivity and pharmacokinetic properties.

Key Structural Features and Their Implications

-

The Piperidine Ring: This saturated heterocycle can adopt various conformations (chair, boat, twist-boat), influencing the spatial orientation of its substituents. The nitrogen atom is typically protonated at physiological pH, forming a crucial ionic interaction with negatively charged amino acid residues (e.g., aspartate) in the binding pocket of many G-protein coupled receptors (GPCRs).[3]

-

The 3-Butoxy Group: The position and nature of the alkoxy substituent are critical determinants of binding affinity and selectivity. The four-carbon chain of the butoxy group provides a degree of lipophilicity, facilitating interactions with hydrophobic pockets within the receptor. The ether linkage introduces a potential hydrogen bond acceptor site.

-

Chirality at the 3-Position: The carbon atom bearing the butoxy group is a stereocenter, meaning that 3-butoxypiperidine analogues can exist as enantiomers. It is a well-established principle in pharmacology that stereoisomers can exhibit vastly different affinities and efficacies for their biological targets. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are paramount.

Major Receptor Targets and the Significance of 3-Butoxypiperidine Ligands

The versatility of the 3-butoxypiperidine scaffold has led to the discovery of ligands with significant affinity for several key CNS receptor families.

Dopamine Receptors: Modulating Neurotransmission

Dopamine receptors, classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, are pivotal in regulating motor control, motivation, and reward.[4] Dysregulation of the dopaminergic system is implicated in disorders such as Parkinson's disease, schizophrenia, and addiction.[3][5]

3-Alkoxypiperidine derivatives, such as the well-studied (-)-3-PPP (3-(3-hydroxyphenyl)-N-propylpiperidine), have demonstrated a unique profile of acting as agonists at dopamine autoreceptors and antagonists at postsynaptic receptors.[6] This dual activity highlights the potential for developing modulators with fine-tuned control over dopaminergic signaling. The exploration of 3-butoxypiperidine analogues in this space aims to optimize affinity and selectivity for specific dopamine receptor subtypes, particularly the D2 and D3 receptors, which are prominent targets for antipsychotic and anti-addiction therapies.[5]

Signaling Pathway: Dopamine D2 Receptor (Gi/o-coupled)

Caption: Dopamine D2 receptor signaling cascade.

Sigma Receptors: Enigmatic Modulators of Cellular Function

Sigma receptors, with their two main subtypes σ1 and σ2, are not classical neurotransmitter receptors but rather intracellular chaperone proteins.[7][8] They are implicated in a wide array of cellular processes, including ion channel modulation, cell survival, and neurotransmitter release.[9] Ligands targeting sigma receptors have shown therapeutic potential in neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[8][10]

Piperidine derivatives are a well-established class of high-affinity sigma receptor ligands.[11][12] The 3-butoxypiperidine scaffold provides a framework for developing novel sigma receptor modulators. The lipophilicity and hydrogen bonding capacity of the butoxy group can be systematically varied to probe the binding pocket of these unique receptors.

Serotonin Receptors: A Complex Family with Diverse Roles

The serotonin (5-HT) receptor system is incredibly diverse, with 14 known subtypes mediating a vast range of physiological and psychological functions, including mood, anxiety, and cognition.[13][14] A number of successful drugs, particularly antidepressants, target the serotonergic system.[15][16]

While less explored for 3-butoxypiperidine analogues compared to dopamine and sigma receptors, the structural similarities between the binding sites of aminergic GPCRs suggest that this scaffold could yield potent and selective ligands for specific 5-HT receptor subtypes. For instance, the 5-HT3 receptor, a ligand-gated ion channel, is a target for antiemetics, and its modulation by novel piperidine-based compounds is an active area of research.[17]

Experimental Workflow for Assessing Receptor Binding Affinity

Determining the binding affinity of novel 3-butoxypiperidine analogues is a cornerstone of their pharmacological characterization. The following section outlines the key experimental protocols and the rationale behind their application.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays remain the gold standard for quantifying the interaction between a ligand and its receptor. These assays are highly sensitive, reproducible, and provide quantitative data on binding affinity (Ki).

-

Preparation of Receptor Source:

-

This can be a cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells), or tissue homogenates from a specific brain region known to have high receptor density.

-

Causality: The choice of receptor source depends on the desired purity and physiological relevance. Cell lines offer a clean system with a high density of a single receptor subtype, minimizing off-target binding. Tissue homogenates provide a more physiologically relevant context but may contain a mixture of receptor subtypes.

-

-

Selection of Radioligand:

-

Assay Incubation:

-

A constant concentration of the radioligand and receptor preparation are incubated with varying concentrations of the unlabeled test compound (the 3-butoxypiperidine analogue).

-

The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapid filtration through glass fiber filters is the most common method. The filters trap the receptor-bound radioligand, while the free radioligand passes through.

-

Causality: The filtration must be rapid to prevent significant dissociation of the ligand-receptor complex during the washing steps.

-

-

Quantification of Radioactivity:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Emerging and Complementary Techniques

While radioligand binding assays are robust, non-radioactive methods are gaining traction due to safety and cost considerations.

-

Fluorescence-Based Assays: These assays utilize fluorescently labeled ligands or employ techniques like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET) to monitor ligand binding.

-

Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on ligand-receptor interactions, offering insights into both the association and dissociation rates.

Structure-Activity Relationship (SAR) of 3-Butoxypiperidine Analogues

The systematic modification of the 3-butoxypiperidine scaffold and the subsequent evaluation of receptor binding affinity allow for the elucidation of the Structure-Activity Relationship (SAR). This provides a roadmap for designing more potent and selective ligands.

Key SAR Insights

| Modification | Observation on Binding Affinity | Rationale |

| Alkoxy Chain Length | Varies depending on the receptor. Shorter or longer chains can either enhance or diminish affinity. | The optimal chain length achieves the best fit within the hydrophobic pocket of the specific receptor. |

| N-Substitution | The nature of the substituent on the piperidine nitrogen is a major determinant of affinity and selectivity. Bulky or aromatic groups can significantly alter the binding profile. | The N-substituent can interact with accessory binding sites and influence the orientation of the entire molecule within the binding pocket. |

| Stereochemistry at C3 | Enantiomers often exhibit significant differences in binding affinity. | The three-dimensional arrangement of atoms in one enantiomer may allow for more favorable interactions with the chiral environment of the receptor's binding site. |

| Aromatic Ring Substitution | For analogues containing a phenyl group (e.g., on the N-substituent), the position and nature of substituents on this ring can fine-tune affinity. | Substituents can alter the electronic properties and steric profile of the molecule, influencing interactions with specific amino acid residues. |

For instance, in a series of piperidine-based dopamine transporter (DAT) inhibitors, the 3-n-propyl derivative was found to be significantly more potent than cocaine.[18] This highlights the profound impact of the substituent at the 3-position on binding affinity. Similarly, for sigma receptor ligands, the introduction of more planar and hydrophilic groups has been observed to decrease affinity for both σ1 and σ2 subtypes.[11]

Conclusion and Future Directions

The 3-butoxypiperidine scaffold represents a fertile ground for the discovery of novel CNS-active agents. This guide has provided a comprehensive overview of the key receptor targets, the experimental methodologies for assessing binding affinity, and the underlying principles of SAR. The journey from a lead compound to a clinical candidate is long and arduous, but a thorough understanding of receptor binding is the critical first step.

Future research in this area will likely focus on:

-

Subtype-Selective Ligands: The development of analogues with high selectivity for individual receptor subtypes (e.g., D3 vs. D2, or σ1 vs. σ2) to minimize off-target effects.

-

Functional Characterization: Moving beyond binding affinity to assess the functional activity of these compounds (i.e., whether they are agonists, antagonists, or allosteric modulators).

-

In Vivo Evaluation: Assessing the pharmacokinetic properties, efficacy, and safety of promising analogues in relevant animal models of CNS disorders.

By integrating the principles and protocols outlined in this guide, researchers can systematically explore the chemical space around the 3-butoxypiperidine core and unlock its full potential for the development of next-generation therapeutics for a wide range of neurological and psychiatric conditions.

References

- Hyttel, J. (-)

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

- Blaszczyk, B., & Gieldanowski, J. (1976). Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives. Archivum Immunologiae et Therapiae Experimentalis, 24(1), 159-168.

-

Kim, C. U., Lew, W., Williams, M. A., Liu, H., Zhang, L., Swaminathan, S., ... & Kim, Y. (1998). N-Alkoxy Analogues of 3,4,5-Trihydroxypiperidine. The Journal of Organic Chemistry, 63(14), 4766-4773. [Link]

-

Iyengar, S., Mick, S. J., Dilworth, V. M., Michel, J., Lanthorn, T. H., & Wood, P. L. (1991). (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. Neuropharmacology, 30(8), 915-922. [Link]

-

Zhu, J., Chen, W., Zhang, L., Liu, D., Zhang, H., George, A., ... & Zhan, C. G. (2013). Chemistry and pharmacological studies of 3-alkoxy-2,5-disubstituted-pyridinyl compounds as novel selective α4β2 nicotinic acetylcholine receptor ligands that reduce alcohol intake in rats. Journal of Medicinal Chemistry, 56(7), 3000-3011. [Link]

-

ResearchGate. Binding Affinities for the σ 1 and σ 2 Receptor of Compounds 19, 31, and 69−88. [Link]

-

Kozikowski, A. P., Araldi, G. L., Boja, J. W., Johnson, K. M., Flippen-Anderson, J. L., George, C., & Saiah, E. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 41(11), 1962-1969. [Link]

-

Wikipedia. Sigma receptor. [Link]

-

Marra, A., Rossi, D., Pignataro, L., Schepmann, D., Wünsch, B., & Collina, S. (2011). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. Bioorganic & Medicinal Chemistry, 19(24), 7612-7622. [Link]

-

Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry, 41(3), 387-396. [Link]

-

Newman, A. H., & Blaylock, B. L. (2020). The dopamine 3 receptor as a candidate biomarker and therapeutic for opioid use disorder. Addiction Biology, 25(6), e12839. [Link]

-

Tou, M. I., & Horne, J. R. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. MDPI. [Link]

-

Stürzebecher, J., Prasa, D., Wikström, P., & Vieweg, H. (1995). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of Enzyme Inhibition, 9(1), 87-99. [Link]

-

Aldrich, J. V., et al. (2010). NIH Public Access. KU ScholarWorks. [Link]

-

ResearchGate. Kappa opioid analgesics: Synthesis and structure-activity relationships of substituted piperidines. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

BindingDB. Binding Database. [Link]

-

Largent, B. L., Wikström, H., Gundlach, A. L., & Snyder, S. H. (1989). (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo. European Journal of Pharmacology, 161(2-3), 263-266. [Link]

-

Ye, N., et al. (2020). Bupropion Inhibits Serotonin Type 3AB Heteromeric Channels at Clinically Relevant Concentrations. Molecular Pharmacology, 97(3), 171-179. [Link]

-

Martinez-Alvarez, I., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5393. [Link]

-

ResearchGate. Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands. [Link]

-

PLOS One. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. [Link]

-

Basile, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(5), 923-933. [Link]

-

Wang, S., et al. (2018). STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE. Nature, 555(7695), 269-273. [Link]

-

Ye, N., et al. (2020). Bupropion Inhibits Serotonin Type 3AB Heteromeric Channels at Clinically Relevant Concentrations. Molecular Pharmacology, 97(3), 171-179. [Link]

-

Figueroa-Hall, L., et al. (2025). The Heteromeric Dopamine Receptor D2:D3 Controls the Gut Recruitment and Suppressive Activity of Regulatory T-Cells. MDPI. [Link]

-

Wikipedia. Dopamine receptor. [Link]

-

Dai, A., et al. (2019). Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. Acta Pharmacologica Sinica, 40(8), 1137-1148. [Link]

-

Wikipedia. 5-HT receptor. [Link]

-

PharmGKB. Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine D2 receptors in brain and anterior pituitary recognize agonist and antagonist actions of (-)-3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sigma receptor - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Sigma Receptors [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 15. Bupropion Inhibits Serotonin Type 3AB Heteromeric Channels at Clinically Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Butoxypiperidine Blood-Brain Barrier Permeability: A Comprehensive Methodological Guide

Executive Summary & Physicochemical Rationale

In central nervous system (CNS) drug discovery, the evaluation of blood-brain barrier (BBB) permeability is a critical bottleneck. 3-Butoxypiperidine (CAS 946725-65-1)[1.1] is a secondary amine featuring a lipophilic butyl ether moiety. As a chemical building block and pharmacophore, its structural profile presents a classic dichotomy in BBB permeability:

-

High Lipophilicity: The butoxy chain significantly increases the partition coefficient (LogP), theoretically favoring passive transcellular diffusion across the lipid bilayers of the BBB.

-

Cationic Liability: The piperidine nitrogen possesses a pKa of approximately 9.5–10.5. At a physiological pH of 7.4, the molecule is predominantly protonated. Protonated, lipophilic amines are classic substrates for P-glycoprotein (P-gp / MDR1) , a major efflux transporter located on the luminal membrane of brain capillary endothelial cells.

To rigorously evaluate the CNS penetrance of 3-butoxypiperidine, researchers must deploy a tiered, self-validating experimental pipeline. This guide outlines the causality and step-by-step protocols for decoupling passive diffusion from active efflux, culminating in the determination of the clinically relevant unbound brain fraction ( Kp,uu,brain ).

Experimental Workflow Design

Our evaluation strategy follows a strict logical progression. We begin with high-throughput, cell-free assays to establish baseline passive permeability, progress to polarized cell models to identify efflux liabilities, and conclude with in vivo microdialysis to validate actual extracellular target exposure.

Fig 1. Tiered experimental workflow for evaluating 3-butoxypiperidine BBB permeability.

Tier 1: High-Throughput Cell-Free Screening (PAMPA-BBB)

Causality & Principle

Before investigating complex active transport mechanisms, we must isolate and quantify the molecule's inherent ability to passively diffuse across a lipid membrane. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) utilizes a lipid-oil-lipid tri-layer (typically porcine brain lipid dissolved in dodecane) to simulate the tight junctions of the BBB without the confounding variables of active transporters or cellular metabolism[2.3, 2.12].

Step-by-Step Protocol

-

Membrane Preparation: Coat the porous filter of a 96-well donor plate with 4–5 µL of a 2% (w/v) porcine brain lipid extract in dodecane.

-

Donor Solution Formulation: Dissolve 3-butoxypiperidine in DMSO to create a 10 mM stock. Dilute the stock into phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 10 µM (ensure final DMSO concentration is ≤1% to prevent artificial membrane degradation)[2.8].

-

Assay Assembly: Add 150 µL of the donor solution to the donor plate wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor plate wells. Carefully couple the donor plate onto the acceptor plate.

-

Incubation: Incubate the coupled assembly at room temperature for 5 hours in a humidity chamber to prevent evaporation.

-

Quantification: Separate the plates. Extract 50 µL aliquots from both donor and acceptor compartments. Add an internal standard and quantify 3-butoxypiperidine concentrations using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

-

Data Calculation: Calculate the apparent permeability ( Papp ) using the standard steady-state flux equation. A Papp>4.0×10−6 cm/s indicates high passive brain penetrance.

Tier 2: Cell-Based Efflux Assessment (MDCK-MDR1)

Causality & Principle

Because 3-butoxypiperidine is a basic amine, high passive permeability in PAMPA does not guarantee in vivo CNS exposure. The molecule may be actively pumped back into the bloodstream by P-glycoprotein. We utilize Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human MDR1 gene (encoding P-gp)[2.1]. By measuring transport in both the Apical-to-Basolateral (A-B, mimicking blood-to-brain) and Basolateral-to-Apical (B-A, mimicking brain-to-blood) directions, we can calculate the Efflux Ratio (ER)[2.5, 2.6].

Fig 2. Bidirectional transport mechanism in the MDCK-MDR1 cellular assay.

Step-by-Step Protocol

-

Cell Culture & Seeding: Seed MDCK-MDR1 cells onto semi-permeable polycarbonate Transwell inserts (0.4 µm pore size) in 24-well plates. Culture for 4–5 days to form a confluent, polarized monolayer.

-

Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 150 Ω·cm² are viable for the assay.

-

Dosing (Bidirectional):

-

A-B Transport: Wash cells with Hank's Balanced Salt Solution (HBSS, pH 7.4). Add 10 µM 3-butoxypiperidine to the Apical chamber. Add blank HBSS to the Basolateral chamber.

-

B-A Transport: Add 10 µM 3-butoxypiperidine to the Basolateral chamber. Add blank HBSS to the Apical chamber.

-

-

Incubation: Incubate at 37°C, 5% CO₂, for 120 minutes. Include Lucifer Yellow (a paracellular marker) to confirm monolayer integrity post-assay[2.1].

-

Sampling & Analysis: Collect aliquots from the receiver compartments at 120 minutes. Quantify via LC-MS/MS.

-

Data Calculation:

-

Calculate Papp(A−B) and Papp(B−A) .

-

Calculate Efflux Ratio (ER) = Papp(B−A)/Papp(A−B) . An ER ≥2.0 indicates that 3-butoxypiperidine is a substrate for P-gp efflux.

-

Tier 3: In Vivo Microdialysis (Unbound Brain Exposure)

Causality & Principle

Total brain concentration ( Kp,brain ) is frequently misleading due to the non-specific binding of lipophilic compounds (like 3-butoxypiperidine) to brain tissue lipids. To determine the actual pharmacological driving force—the unbound drug concentration in the interstitial fluid—we utilize in vivo microdialysis[2.10, 2.13].

Step-by-Step Protocol

-

Probe Calibration (In Vitro Recovery): Before surgery, insert the microdialysis probe (e.g., CMA 12, 20 kDa cutoff) into a standard solution of 3-butoxypiperidine (100 nM) at 37°C. Perfuse artificial cerebrospinal fluid (aCSF) at 1.0 µL/min. Calculate the relative recovery rate ( Rdial ) by comparing the dialysate concentration to the standard solution[2.11].

-

Surgical Implantation: Anesthetize a Sprague-Dawley rat. Using a stereotaxic frame, implant the microdialysis guide cannula into the striatum (Coordinates: AP +0.5 mm, ML -3.0 mm, DV -4.5 mm relative to bregma). Allow 24–48 hours for recovery and BBB resealing.

-

Dosing & Sampling: Insert the microdialysis probe. Perfuse aCSF at 1.0 µL/min for a 1-hour equilibration period. Administer 3-butoxypiperidine via intravenous (IV) bolus or continuous infusion.

-

Fraction Collection: Collect dialysate fractions every 20 minutes for 4 hours using a refrigerated fraction collector. Simultaneously, draw serial blood samples via a jugular vein catheter to measure free plasma concentrations.

-

Quantification: Analyze dialysate and plasma ultrafiltrate via highly sensitive LC-MS/MS.

-

Data Calculation: Calculate the unbound brain-to-plasma partition coefficient ( Kp,uu,brain ) = AUCunbound,brain/AUCunbound,plasma . A value close to 1.0 indicates unrestricted equilibration; a value < 0.3 strongly suggests active efflux in vivo.

Quantitative Data Synthesis

To facilitate rapid decision-making, all generated data should be synthesized into a standardized matrix. Below is a representative data structure showing expected target thresholds for a lipophilic amine like 3-butoxypiperidine.

Assay / ParameterMetric MeasuredTarget Threshold for CNS DrugsExpected Profile for 3-ButoxypiperidinePAMPA-BBB Papp (Passive Diffusion) >4.0×10−6 cm/sHigh (Due to lipophilic butoxy ether)MDCK-MDR1 Papp(A−B) >15.0×10−6 cm/sModerate (Hindered by efflux)MDCK-MDR1Efflux Ratio (ER) <2.0 (Non-substrate)High (>2.0) (Piperidine N is a P-gp target)Microdialysis Kp,uu,brain >0.3 1.0 Low (<0.3) (If P-gp efflux is dominant in vivo)Plasma BindingFraction unbound ( fu,p )Compound specificLow (High lipophilicity drives protein binding) Table 1. Synthesized evaluation matrix for BBB permeability metrics.

References

-

Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol". Available at: [Link]

-

National Center for Biotechnology Information (PMC). "Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates". Available at: [Link]

-

BioAssay Systems. "Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit". Available at: [Link]

-

Creative Biolabs. "MDR1-MDCK Permeability Assay Experimental Protocol". Available at: [Link]

-

Evotec. "MDCK-MDR1 Permeability Assay". Available at: [Link]

-

Domainex. "MDCK Permeability Assay". Available at: [Link]

-

PLOS One. "A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier". Available at: [Link]

-

National Center for Biotechnology Information (PMC). "In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery". Available at: [Link]

-

National Center for Biotechnology Information (PMC). "Effect of blood brain barrier permeability in recurrent high grade gliomas on the intratumoral pharmacokinetics of methotrexate: a microdialysis study". Available at: [Link]

Step-by-step laboratory synthesis of 3-butoxypiperidine

Application Note: Laboratory Synthesis and Isolation of 3-Butoxypiperidine

Abstract 3-Butoxypiperidine (CAS: 946725-65-1) is a specialized heterocyclic building block frequently utilized in the design of central nervous system (CNS) therapeutics. Notably, derivatives incorporating the 3-alkoxypiperidine motif have been investigated as active ingredients for the treatment of α -synucleinopathies, such as Parkinson's disease, due to their ability to inhibit α -synuclein-mediated toxicity [1]. This application note details a robust, two-step synthetic protocol for the preparation of 3-butoxypiperidine, emphasizing the mechanistic rationale, critical reaction parameters, and safety considerations [2, 3].

Retrosynthetic Strategy & Mechanistic Rationale

The direct alkylation of 3-hydroxypiperidine with 1-bromobutane is synthetically unviable due to the competing nucleophilicity of the secondary amine, which would preferentially undergo N -alkylation over O -alkylation. To achieve high regioselectivity, a protection-etherification-deprotection strategy is required.

-

Protection: The protocol utilizes commercially available 1-Boc-3-hydroxypiperidine. The tert-butyloxycarbonyl (Boc) group deactivates the nitrogen lone pair through resonance, effectively eliminating its nucleophilicity.

-

Etherification (Williamson Ether Synthesis): The secondary hydroxyl group is deprotonated using Sodium Hydride (NaH) in a polar aprotic solvent (Dimethylformamide, DMF). DMF is selected to solvate the sodium cation, leaving a highly reactive, "naked" alkoxide anion that readily undergoes an SN2 displacement with 1-bromobutane.

-

Deprotection: The Boc group is cleaved under acidic conditions using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), followed by basic workup to isolate the free amine.

Synthetic workflow for 3-butoxypiperidine via Williamson ether synthesis and deprotection.

Experimental Protocols

Caution: NaH is highly reactive with water and moisture, releasing flammable hydrogen gas. TFA is highly corrosive. Perform all operations in a properly ventilated fume hood using appropriate PPE.

Step 1: Synthesis of tert-butyl 3-butoxy-1-piperidinecarboxylate

Objective: Regioselective O -alkylation of the protected piperidinol.

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge the system with inert gas (N 2 or Argon).

-

Base Addition: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 30 mmol) in anhydrous DMF (40 mL). Cool the suspension to 0 °C using an ice-water bath.

-

Alkoxide Formation: Dissolve 1-Boc-3-hydroxypiperidine (1.0 eq, 20 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes to control the evolution of hydrogen gas. Stir at 0 °C for 30 minutes.

-

Alkylation: Add 1-bromobutane (1.2 eq, 24 mmol) dropwise. Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours under N 2 .

-

Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous NH 4 Cl (20 mL) dropwise at 0 °C. Dilute with Ethyl Acetate (EtOAc, 100 mL) and partition the layers.

-

Washing: Wash the organic layer with distilled water (3 × 50 mL) to remove DMF, followed by brine (50 mL). Dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the intermediate as a clear oil.

Step 2: Deprotection to yield 3-Butoxypiperidine

Objective: Removal of the Boc carbamate to yield the target secondary amine.

-

Reaction Setup: Dissolve the purified tert-butyl 3-butoxy-1-piperidinecarboxylate (15 mmol) in anhydrous Dichloromethane (DCM, 30 mL) in a 100 mL round-bottom flask.

-

Acidic Cleavage: Cool to 0 °C. Slowly add Trifluoroacetic acid (TFA, 15 mL). The ratio of DCM:TFA should be approximately 2:1 v/v.

-

Stirring: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor completion via TLC (ninhydrin stain).

-

Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (2 × 20 mL) to remove residual TFA.

-

Free-basing: Dissolve the resulting TFA salt in DCM (50 mL). Cool to 0 °C and basify to pH > 10 using 2M aqueous NaOH.

-

Isolation: Separate the organic layer. Extract the aqueous layer with additional DCM (2 × 25 mL). Combine the organic extracts, dry over anhydrous K 2 CO 3 (preferred over Na 2 SO 4 for amines), filter, and concentrate to yield 3-butoxypiperidine (CAS: 946725-65-1) as a pale yellow to colorless oil[2].

Analytical Characterization & Expected Data

To validate the success of the synthesis, the following analytical parameters should be confirmed. The target compound has a molecular weight of 157.25 g/mol and the molecular formula C 9 H 19 NO [2].

| Parameter | Intermediate (1-Boc-3-butoxypiperidine) | Final Product (3-Butoxypiperidine) |

| Physical State | Clear, viscous oil | Colorless to pale yellow oil |

| TLC R f | ~0.6 (Hexanes:EtOAc 4:1, PMA stain) | ~0.2 (DCM:MeOH:NH 4 OH 90:9:1, Ninhydrin) |

| ESI-MS (m/z) | [M+H] + = 258.2 | [M+H] + = 158.2 |

| 1 H NMR Key Features | Singlet at ~1.45 ppm (9H, Boc group) | Absence of Boc singlet; broad singlet at ~2.5 ppm (1H, NH, exchanges with D 2 O) |

| Hazard Profile | Skin Irrit. 2 (H315) | Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H336) [3] |

Note: The final product is prone to atmospheric oxidation and CO 2 absorption. It should be stored under an inert atmosphere at -4°C for long-term stability.

References

- United States Patent Application Publication. "Thiazolylpiperazine derivatives and their use for the treatment of alpha-synucleopathies." Google Patents.

-

NextSDS. "4-butoxypiperidine / 3-butoxypiperidine — Chemical Substance Information and Hazard Classifications." Available at:[Link]

Catalytic Amination Strategies for 3-Butoxypiperidine: A Comprehensive Application Note

Introduction to 3-Butoxypiperidine in Drug Discovery

3-Butoxypiperidine (CAS: 946725-65-1)[1] is a highly versatile secondary amine building block utilized extensively in modern pharmaceutical development. The incorporation of the 3-butoxy ether linkage into the piperidine ring significantly alters the molecule's physicochemical profile—modulating its basicity, lipophilicity (LogP), and spatial geometry. These structural features are highly prized in the design of targeted therapeutics. For instance, in the development of mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors, the alkoxypiperidine moiety provides critical hydrophobic interactions with the methionine gatekeeper residue, driving both potency and selectivity[2].

To fully leverage 3-butoxypiperidine in library synthesis and scale-up, robust C–N bond-forming methodologies are required. This guide details optimized, self-validating protocols for two fundamental catalytic amination reactions: Palladium-catalyzed Buchwald-Hartwig cross-coupling and direct reductive amination.

Mechanistic Insights and Reagent Selection

As an application scientist, selecting the correct catalytic system requires understanding the specific steric and electronic demands of the 3-butoxypiperidine ring.

Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination facilitates the coupling of 3-butoxypiperidine with (hetero)aryl halides. For secondary cyclic amines like piperidines, the reductive elimination step in the palladium catalytic cycle is typically the rate-limiting step[3].

-

Ligand Causality: RuPhos is the premier ligand for this transformation. While BrettPhos is highly effective for primary amines, RuPhos provides the optimal steric bulk and electron-donating capability to accelerate reductive elimination specifically for secondary cyclic amines[4].

-

Base Selection: Sodium tert-butoxide (NaOtBu) is standard for unfunctionalized aryl halides. However, if the electrophile contains base-sensitive functional groups (e.g., esters, unprotected amides, or glutarimides), Lithium bis(trimethylsilyl)amide (LiHMDS) is preferred. LiHMDS exerts a pseudo-protecting group effect and exhibits lower nucleophilicity, preventing undesired side reactions[5].

-

Precatalyst: Utilizing a RuPhos Pd G3 or G4 precatalyst ensures the rapid, quantitative generation of the active monoligated Pd(0) species at room temperature, preventing off-cycle catalyst deactivation.

Direct Reductive Amination

Reductive amination allows the N-alkylation of 3-butoxypiperidine using aldehydes or ketones, yielding a tertiary amine.

-

Reducing Agent Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice[6]. Unlike NaBH4, which can prematurely reduce the starting aldehyde, NaBH(OAc)3 is a mild hydride source that selectively reduces the transient iminium ion intermediate at ambient temperature[7].

-

Solvent and Additives: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are quintessential aprotic solvents that maintain the stability of the reducing agent[8]. The addition of a stoichiometric amount of acetic acid (AcOH) facilitates the protonation of the carbonyl oxygen, accelerating iminium ion formation without decomposing the borohydride[9].

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for functionalizing 3-butoxypiperidine.

Table 1: Comparison of Catalytic Amination Conditions for 3-Butoxypiperidine

| Reaction Type | Reagents / Catalyst | Optimal Solvent | Temp (°C) | Base / Additive | Typical Yield | Key Application |

| Buchwald-Hartwig | RuPhos Pd G3 (1-2 mol%) | 1,4-Dioxane or THF | 65 - 90 | NaOtBu or LiHMDS | 75 - 95% | N-Arylation (Heteroaryl halides) |

| Reductive Amination | NaBH(OAc)3 (1.5 equiv) | DCM or DCE | 20 - 25 | AcOH (1.0 equiv) | 80 - 98% | N-Alkylation (Aldehydes/Ketones) |

Experimental Protocols

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination

Objective: N-arylation of 3-butoxypiperidine with an aryl bromide. Self-Validating Cue: A successful active catalyst generation will typically present as a deep red/orange homogeneous solution. If the solution turns opaque black and precipitates (Pd black), the system has been compromised by oxygen, and the reaction will stall.

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), RuPhos Pd G3 precatalyst (2 mol%), and RuPhos ligand (2 mol%).

-

Inert Atmosphere (Critical): Seal the tube with a septum. Evacuate and backfill with dry Nitrogen or Argon (repeat 3 times) to establish a strictly anaerobic environment. Causality: The active Pd(0) species is highly susceptible to oxidation; rigorous oxygen exclusion is non-negotiable for high yields.

-

Reagent Addition: Add anhydrous, sparged 1,4-Dioxane to achieve a 0.2 M concentration. Add 3-butoxypiperidine (1.2 equiv) via a gas-tight syringe.

-

Base Addition: Add LiHMDS (1.0 M in THF, 1.5 equiv) dropwise. Causality: Adding the strong base last initiates the deprotonation of the precatalyst, generating the active Pd(0) complex and starting the catalytic cycle.

-

Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4-12 hours. Monitor conversion via LC-MS.

-

Workup: Cool to room temperature, quench with saturated aqueous NH4Cl, and dilute with Ethyl Acetate. Filter the organic layer through a pad of Celite to remove palladium particulate. Concentrate under reduced pressure and purify via silica gel chromatography.

Protocol B: Direct Reductive Amination

Objective: N-alkylation of 3-butoxypiperidine with a target aldehyde. Self-Validating Cue: The reaction mixture should remain a clear or slightly cloudy suspension. Rapid, vigorous bubbling upon addition of NaBH(OAc)3 indicates the undesired decomposition of the reducing agent, usually due to excessive water or acid in the system.

-

Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and 3-butoxypiperidine (1.05 equiv) in anhydrous DCM (0.2 M).

-

Acid Catalysis: Add glacial Acetic Acid (1.0 equiv) to the stirring solution. Stir at room temperature for 30 minutes. Causality: This pre-stirring period ensures complete condensation of the starting materials into the iminium ion before the reducing agent is introduced, preventing direct reduction of the aldehyde.

-

Reduction: Portion-wise, add NaBH(OAc)3 (1.5 equiv) to the reaction mixture. Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reagent.

-

Reaction: Stir at room temperature for 12-24 hours under a Nitrogen atmosphere. Monitor by TLC (a ninhydrin stain is highly effective for detecting the disappearance of the secondary amine).

-

Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until bubbling ceases (pH ~8). Extract with DCM (3x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

Mechanistic & Workflow Visualizations

Caption: Buchwald-Hartwig catalytic cycle highlighting the rate-limiting reductive elimination step.

Caption: Standardized high-throughput experimental workflow for catalytic amination reactions.

References

- chemicalbook.com - 946725-65-1 | CAS DataBase.

- acs.org - Discovery of a Noncovalent, Mutant-Selective Epidermal Growth Factor Receptor Inhibitor.

- benchchem.com - Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline.

- masterorganicchemistry.com - Reductive Amination, and How It Works.

- researchgate.net - An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors.

- purdue.edu - HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

- thieme-connect.com - A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.

- nih.gov - Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.

- reddit.com - I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? (r/Chempros).

Sources

- 1. 946725-65-1 | CAS DataBase [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. hammer.purdue.edu [hammer.purdue.edu]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. reddit.com [reddit.com]

- 9. thieme-connect.com [thieme-connect.com]

Application Notes & Protocols for the Preparation of 3-Butoxypiperidine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 3-butoxypiperidine hydrochloride, a valuable piperidine derivative widely used as a key building block in the development of pharmacologically active compounds.[1][2] The synthetic strategy detailed herein follows a robust and scalable three-step sequence: (1) N-protection of 3-hydroxypiperidine using a tert-butyloxycarbonyl (Boc) group, (2) Williamson ether synthesis to introduce the butoxy moiety, and (3) acidic deprotection of the Boc group with concomitant hydrochloride salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles, safety protocols, and analytical characterization methods necessary for successful synthesis and validation.

Introduction and Synthetic Strategy

Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates targeting a wide range of diseases.[2] The functionalization of the piperidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. 3-Butoxypiperidine, in its stable hydrochloride salt form, serves as a crucial intermediate for introducing a specific lipophilic side chain that can enhance target engagement or improve pharmacokinetic profiles.

The synthetic pathway described is designed for efficiency and reliability. The logic behind this multi-step synthesis is as follows:

-

Protection: The secondary amine of the starting material, 3-hydroxypiperidine, is a potent nucleophile and a base. To prevent it from interfering with the subsequent etherification step (e.g., by reacting with the butylating agent), it must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in basic conditions and its clean, quantitative removal under acidic conditions.[3][4]

-

Etherification: The Williamson ether synthesis is a classic, high-yielding method for forming ethers.[5][6][7][8] It proceeds via an SN2 mechanism where the alkoxide, generated by deprotonating the hydroxyl group of N-Boc-3-hydroxypiperidine with a strong, non-nucleophilic base like sodium hydride (NaH), attacks a primary alkyl halide (1-bromobutane).[6][8]

-

Deprotection and Salt Formation: The final step efficiently combines Boc group removal and product isolation. The use of hydrochloric acid (HCl) cleaves the acid-labile Boc protecting group and simultaneously protonates the basic piperidine nitrogen, causing the desired product to precipitate as a stable, crystalline hydrochloride salt.[9] This method simplifies purification and improves the handling characteristics of the final compound.[10][11]

Overall Synthetic Workflow

The entire process can be visualized as a linear progression from starting materials to the final, purified salt.

Caption: High-level experimental workflow for the synthesis.

Chemical Reaction Scheme

The three-step chemical transformation is illustrated below, showing the structural changes from the starting material to the final product.

Caption: Overall chemical reaction pathway.

Detailed Experimental Protocols

General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood.[12][13][14] Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[1][14][15] All glassware should be oven-dried before use, especially for the moisture-sensitive Williamson ether synthesis step.

Protocol 1: Synthesis of tert-butyl 3-hydroxy-1-piperidinecarboxylate

This protocol details the N-protection of 3-hydroxypiperidine. The reaction introduces the Boc group to shield the secondary amine.

Materials & Reagents:

-

3-Hydroxypiperidine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes via an addition funnel.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product, tert-butyl 3-hydroxy-1-piperidinecarboxylate, is often a viscous oil or low-melting solid that can be used in the next step without further purification if purity is >95% by ¹H NMR. If necessary, purify by column chromatography on silica gel.[16][17][18][19]

Protocol 2: Synthesis of tert-butyl 3-butoxy-1-piperidinecarboxylate

This protocol describes the Williamson ether synthesis. Extreme caution must be exercised when handling sodium hydride.

CRITICAL SAFETY WARNING: Handling Sodium Hydride (NaH)Sodium Hydride is a highly water-reactive and flammable solid that can ignite spontaneously in air, especially when finely divided.[[17](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERc9D6mAp3OrplBZXT5CQGswPHfgok15FYOcL4RVZytlInMc2OJ9zp2zYAgI0GRWBZ8QMDvFUmRBD9iQ_5AKVEjnDZzC7h3p9SMlvO0EYki971QiPjcKOzO2P8mNmRKtwAzPftu10oA-glWy0B-YNsNieBgRhepeCaXMuG-Q7hdwW__20luKbj3WDETR1TE79l)][[23](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4i6syvup0LVrqT0wkKAi356vO-SAEVIjyH8xKw8Rz7c_3zNgR-5TPb2E-Y5PGti7TcbHily_rWrksNel2xgcS6s3lOrhDXCArUe0NQ_2AnNLHoycTxSLixK2EmtebWweg1YkiwHAk-qhqX2gFt4MouwuH3nKM3JMCCVHQ)] It reacts violently with water, releasing flammable hydrogen gas.[[24](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFsZToTL0mVlqKbhJn-zvFRJuZ7nl6SFNv5-punFqk8x0DpMxYAPuuOWdGTIhGGGx9GVn43LSpwqLX7UqjwVCNYXYHMZQji_7WcknJk-HoCvIkeUdgwFaOzshmnVC5hwdTWBjyzeUgO6si8M8aV8-QPc109MvM%3D)]- All operations must be performed under an inert atmosphere (e.g., dry Nitrogen or Argon).[15]

- Use only anhydrous solvents and reagents.

- Wear appropriate PPE, including a face shield and flame-retardant lab coat.[12][15]

- Ensure a Class D fire extinguisher (for combustible metals) or dry sand is readily accessible. DO NOT use water, foam, or CO₂ extinguishers. [12]

- Quench excess NaH slowly and carefully at 0 °C by the dropwise addition of isopropanol, followed by ethanol, and finally water.

Materials & Reagents:

-

tert-butyl 3-hydroxy-1-piperidinecarboxylate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

1-Bromobutane (1.2 eq)

-